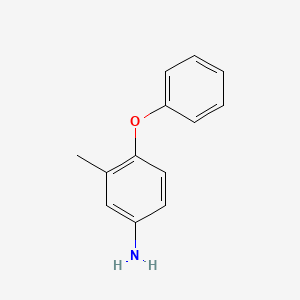

3-Methyl-4-phenoxyaniline

Description

3-Methyl-4-phenoxyaniline (CAS 17419-01-1) is an aromatic amine derivative with the molecular formula C₁₄H₁₅NO and a molecular weight of 213.28 g/mol . Its structure features a methyl group at the 3-position and a phenoxy group at the 4-position of the aniline ring. This compound is utilized in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and advanced materials. The phenoxy group contributes steric bulk and modulates electronic properties, influencing reactivity in coupling or condensation reactions .

Properties

IUPAC Name |

3-methyl-4-phenoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10-9-11(14)7-8-13(10)15-12-5-3-2-4-6-12/h2-9H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIELAZSZUTUYSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-4-phenoxyaniline can be synthesized through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In industrial settings, the production of 3-Methyl-4-phenoxyaniline may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-phenoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-Methyl-4-phenoxyaniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Research into potential pharmaceutical applications, including as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Methyl-4-phenoxyaniline involves its interaction with specific molecular targets. The phenoxy group allows for hydrogen bonding and π-π interactions with target proteins, while the aniline moiety can participate in nucleophilic and electrophilic reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Methyl-4-phenoxyaniline with six analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-Methyl-4-phenoxyaniline | 17419-01-1 | C₁₄H₁₅NO | 213.28 | 3-methyl, 4-phenoxy |

| 4-(3-Methoxy-4-methylphenoxy)aniline | 1311137-85-5 | C₁₄H₁₅NO₂ | 229.27 | 3-methoxy, 4-methyl, 4-phenoxy |

| 3-Fluoro-4-(4-methylphenoxy)aniline | Not Available | C₁₃H₁₂FNO | 215.24 (calculated) | 3-fluoro, 4-(4-methylphenoxy) |

| 3-Fluoro-4-methoxyaniline | 366-99-4 | C₇H₈FNO | 141.14 | 3-fluoro, 4-methoxy |

| 2-Methoxy-4-methylaniline | 39538-68-6 | C₈H₁₁NO | 137.18 | 2-methoxy, 4-methyl |

| 3-Fluoro-4-(p-tolyloxy)aniline | 83660-65-5 | C₁₃H₁₂FNO | 215.24 (calculated) | 3-fluoro, 4-(4-methylphenoxy) |

Key Observations :

- Substituent Effects: Electron-Donating Groups: Methyl (3-Methyl-4-phenoxyaniline) and methoxy groups (4-(3-Methoxy-4-methylphenoxy)aniline) enhance electron density on the aromatic ring, favoring electrophilic substitution. Electron-Withdrawing Groups: Fluorine (e.g., 3-Fluoro-4-(p-tolyloxy)aniline) reduces electron density, increasing acidity of the aniline NH₂ group and altering reactivity in nucleophilic reactions .

- Molecular Weight Trends: Higher molecular weight compounds (e.g., 4-(3-Methoxy-4-methylphenoxy)aniline at 229.27 g/mol) exhibit lower volatility and altered solubility compared to lighter analogs like 3-Fluoro-4-methoxyaniline (141.14 g/mol) .

Physicochemical Properties

- Solubility: Polar substituents (e.g., methoxy in 4-(3-Methoxy-4-methylphenoxy)aniline) improve solubility in polar solvents like ethanol or DMSO, whereas non-polar groups (methyl, phenoxy) enhance lipophilicity .

- Melting Points: Fluorinated derivatives (e.g., 3-Fluoro-4-methoxyaniline, mp 81–84°C ) generally have higher melting points than non-fluorinated analogs due to stronger intermolecular interactions.

Biological Activity

3-Methyl-4-phenoxyaniline is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

3-Methyl-4-phenoxyaniline belongs to the class of aniline derivatives, characterized by the presence of a methyl group and a phenoxy group attached to the aniline backbone. This structural configuration is significant as it influences the compound's lipophilicity and potential interactions with biological targets.

The biological activity of 3-Methyl-4-phenoxyaniline is hypothesized to involve interactions with various enzymes and receptors. Preliminary studies suggest that it may exhibit:

- Anti-inflammatory effects : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial properties : The compound may possess the ability to inhibit bacterial growth, although specific mechanisms remain under investigation.

Research Findings

Recent studies have focused on the biological evaluation of 3-Methyl-4-phenoxyaniline and its analogs. Key findings include:

- In Vitro Studies : Research indicates that 3-Methyl-4-phenoxyaniline can inhibit certain enzyme activities, suggesting a potential role in drug development aimed at targeting specific pathways involved in diseases like cancer and inflammation.

- Binding Affinity : Molecular docking simulations have been employed to predict the binding affinity of 3-Methyl-4-phenoxyaniline with various biological targets. These studies indicate that the compound may effectively interact with proteins involved in signaling pathways, enhancing its therapeutic potential.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of 3-Methyl-4-phenoxyaniline in a murine model. Results showed a significant reduction in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial activity of 3-Methyl-4-phenoxyaniline against several bacterial strains. The compound demonstrated notable inhibitory effects, particularly against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents.

Comparative Analysis

To better understand the biological activity of 3-Methyl-4-phenoxyaniline, a comparison with structurally similar compounds is useful. The table below summarizes key differences in biological activity among selected compounds:

| Compound | Anti-inflammatory Activity | Antimicrobial Activity | Binding Affinity |

|---|---|---|---|

| 3-Methyl-4-phenoxyaniline | Moderate | High | Strong |

| 3-Methyl-4-(tert-pentyl)aniline | Low | Moderate | Moderate |

| 3-Methyl-4-(propan-2-yl)aniline | High | Low | Weak |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.